molecular formula C57H92O6 B057699 2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate CAS No. 60756-74-3

2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate

Cat. No.: B057699
CAS No.: 60756-74-3
M. Wt: 873.3 g/mol
InChI Key: QTQWNJYEXZLCRR-OWSTVCCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)) is a triglyceride composed of three chains of gamma-linolenic acid. Triglycerides are a type of lipid found in the blood and are the main constituents of body fat in humans and animals, as well as vegetable fat. Gamma-linolenic acid is an omega-6 fatty acid that is essential for human health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)) typically involves the esterification of glycerol with gamma-linolenic acid. This reaction can be catalyzed by acids or enzymes. The reaction conditions often include:

    Temperature: 60-80°C

    Catalysts: Sulfuric acid or lipase enzymes

    Solvents: Organic solvents like hexane or toluene

Industrial Production Methods

Industrial production of triglycerides often involves the use of biotechnological methods, such as microbial fermentation, to produce gamma-linolenic acid. The fatty acid is then purified and esterified with glycerol under controlled conditions to produce the desired triglyceride.

Chemical Reactions Analysis

Types of Reactions

TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)) can undergo various chemical reactions, including:

    Oxidation: The double bonds in the gamma-linolenic acid chains can be oxidized to form peroxides and other oxidation products.

    Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.

    Hydrogenation: The double bonds can be hydrogenated to form saturated triglycerides.

Common Reagents and Conditions

    Oxidation: Oxygen or ozone, often in the presence of a catalyst like cobalt or manganese.

    Hydrolysis: Water, often with an acid or base catalyst.

    Hydrogenation: Hydrogen gas, with a metal catalyst like palladium or nickel.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Free gamma-linolenic acid and glycerol.

    Hydrogenation: Saturated triglycerides.

Scientific Research Applications

TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)) has various applications in scientific research:

    Chemistry: Used as a model compound to study lipid oxidation and hydrolysis.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Industry: Used in the production of bio-based lubricants and surfactants.

Mechanism of Action

The biological effects of TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)) are primarily due to the gamma-linolenic acid chains. Gamma-linolenic acid is converted in the body to dihomo-gamma-linolenic acid, which is a precursor to anti-inflammatory eicosanoids. These eicosanoids modulate inflammatory responses and have been shown to have various health benefits.

Comparison with Similar Compounds

Similar Compounds

    TG(182(9Z,12Z)/182(9Z,12Z)/182(9Z,12Z)): Composed of linoleic acid chains.

    TG(181(9Z)/181(9Z)/181(9Z)): Composed of oleic acid chains.

    TG(160/182(9Z,12Z)/182(9Z,12Z)): Composed of palmitic and linoleic acid chains.

Uniqueness

TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)) is unique due to its high content of gamma-linolenic acid, which is relatively rare in natural triglycerides. This high content of gamma-linolenic acid gives it distinct anti-inflammatory properties and makes it valuable for research and industrial applications.

Properties

IUPAC Name

2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,54H,4-15,22-24,31-33,40-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQWNJYEXZLCRR-OWSTVCCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCC=CCC=CCCCCC)OC(=O)CCCCC=CCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OCC(OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H92O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0053069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
Reactant of Route 2
Reactant of Route 2
2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
Reactant of Route 3
Reactant of Route 3
2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
Reactant of Route 4
Reactant of Route 4
2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
Reactant of Route 5
Reactant of Route 5
2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
Reactant of Route 6
Reactant of Route 6
2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate

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